Delamanid metabolite M4

説明

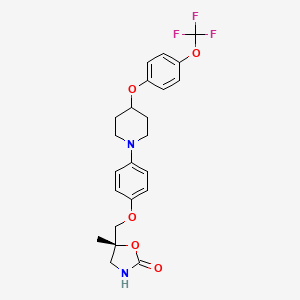

Structure

3D Structure

特性

CAS番号 |

1202874-97-2 |

|---|---|

分子式 |

C23H25F3N2O5 |

分子量 |

466.4 g/mol |

IUPAC名 |

(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C23H25F3N2O5/c1-22(14-27-21(29)33-22)15-30-17-4-2-16(3-5-17)28-12-10-19(11-13-28)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H,27,29)/t22-/m1/s1 |

InChIキー |

YWUUOWBFZQTMER-JOCHJYFZSA-N |

異性体SMILES |

C[C@@]1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |

正規SMILES |

CC1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |

製品の起源 |

United States |

Biotransformation Pathways and Enzymatic Mechanisms of Delamanid Metabolite M4 Formation

Proposed Metabolic Schemes and Pathways Leading to Delamanid (B1670213) Metabolite M4

The biotransformation of delamanid into its various metabolites is a complex process initiated by a unique metabolic activation step. The formation of metabolite M4, identified as (R)-4,5-dihydro-2-oxooxazole derivative (DM-6704), is part of a multi-step metabolic cascade that begins with the parent drug, delamanid. jst.go.jp

The metabolic journey commences with the conversion of delamanid to its primary metabolite, M1 (DM-6705). nih.gov This initial and crucial step is not mediated by the common cytochrome P450 (CYP) enzyme system but rather by serum albumin. researchgate.netnih.gov The amino acid residues within albumin are proposed to catalyze the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of delamanid, resulting in the formation of M1. nih.govnih.gov This metabolite is considered a critical starting point from which multiple metabolic pathways diverge. nih.govdrugbank.com

Following the formation of M1, research has outlined several subsequent biotransformation pathways, one of which leads to the generation of M4. nih.gov One proposed scheme suggests that the formation of M4 occurs via the metabolite M3 ((S)-2-imino-oxazolidin-4-one derivative or (S)-DM-6718). jst.go.jpnih.govsemanticscholar.org

This specific pathway is detailed as follows:

Hydroxylation of M1 to M2: The primary metabolite, M1, undergoes hydroxylation of its oxazole (B20620) moiety to form metabolite M2 ((4RS,5S)-DM-6720). nih.govnih.gov

Oxidation of M2 to M3: Subsequently, M2 is oxidized to form the ketone metabolite, M3. nih.gov This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. nih.govnih.govsemanticscholar.org

Hydrolysis of M3 to M4: The final step in this proposed pathway is the hydrolysis of metabolite M3 to yield M4 (DM-6704). nih.govsemanticscholar.org The enzyme CYP3A4 has been identified as the primary catalyst for this hydrolytic conversion. nih.govsemanticscholar.org

An alternative pathway described in some findings suggests a more direct conversion. nih.govdrugbank.com This second proposed metabolic route involves the hydrolysis and deamination of the oxazole amine in metabolite M1 to directly form M4 (DM-6704). nih.govdrugbank.com

These findings illustrate that while M1 is the central precursor, the precise enzymatic steps leading to M4 are part of a broader, intricate metabolic network.

Data Table: Metabolic Pathway from Delamanid to Metabolite M4

| Step | Parent Compound/Precursor | Resulting Metabolite | Key Enzymes/Proteins Involved | Description of Transformation |

| Initial | Delamanid | M1 (DM-6705) | Serum Albumin | Cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety. nih.govnih.gov |

| Pathway A: Step 1 | M1 (DM-6705) | M2 ((4RS,5S)-DM-6720) | Not specified | Hydroxylation of the oxazole moiety. nih.govnih.gov |

| Pathway A: Step 2 | M2 ((4RS,5S)-DM-6720) | M3 ((S)-DM-6718) | CYP3A4 (predominantly) | Oxidation of the hydroxyl group to a ketone. nih.govnih.gov |

| Pathway A: Step 3 | M3 ((S)-DM-6718) | M4 (DM-6704) | CYP3A4 (predominantly) | Hydrolysis. nih.govsemanticscholar.org |

| Pathway B | M1 (DM-6705) | M4 (DM-6704) | Not specified | Hydrolysis and deamination. nih.govdrugbank.com |

Structural Characterization and Elucidation of Delamanid Metabolite M4

Methodologies for Isolation and Purification of Delamanid (B1670213) Metabolite M4 for Structural Analysis

For the purpose of conducting detailed structural analyses and for use in various in vitro studies, reference standards of Delamanid metabolites, including M4, were chemically synthesized. asm.orgrsc.org This approach bypasses the technically challenging and often low-yield process of isolating the metabolite from complex biological matrices like plasma. The synthesis was undertaken by Otsuka Pharmaceutical Co., Ltd., the developer of Delamanid. asm.orgrsc.org

In clinical and preclinical studies where the objective is the detection and quantification of M4 in biological fluids, the primary method of sample preparation involves protein precipitation. rsc.org This technique is a crucial first step to remove high-molecular-weight proteins from plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ultra-high performance liquid chromatographic-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination of Delamanid and its eight metabolites, including M4, in human plasma. rsc.org This method employs a protein precipitation extraction from a small plasma volume (50μL), which demonstrates high extraction recovery of over 95% for all analytes. rsc.org

Spectroscopic and Spectrometric Techniques in Delamanid Metabolite M4 Structural Elucidation

The definitive identification and structural confirmation of M4, known by its chemical name (5R)-5-methyl-5-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-1,3-oxazolidin-2-one, relies on a combination of advanced spectroscopic and spectrometric methods. probes-drugs.org These techniques provide detailed information about the molecule's connectivity, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in M4 Structure Confirmation

While specific ¹H and ¹³C NMR spectroscopic data for Delamanid metabolite M4 are not widely available in published literature, the structural elucidation of such a synthesized reference standard would have invariably involved comprehensive NMR analysis. This would include one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments to unambiguously assign the chemical shifts and coupling constants for all protons and carbons in the molecule, thereby confirming the connectivity and the core structure of the (5R)-5-methyl-5-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-1,3-oxazolidin-2-one moiety.

High-Resolution Mass Spectrometry for M4 Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Delamanid metabolite M4, the molecular formula has been established as C₂₃H₂₅F₃N₂O₅. probes-drugs.org This corresponds to a specific and highly precise molecular weight.

Table 1: High-Resolution Mass Spectrometry Data for Delamanid Metabolite M4

| Parameter | Value |

| Molecular Formula | C₂₃H₂₅F₃N₂O₅ |

| Monoisotopic Mass | 466.171556402 Da |

Data sourced from DrugBank. probes-drugs.org

In practice, the identification of M4 in biological samples is routinely achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. In these analyses, specific precursor-to-product ion transitions for M4 are monitored to ensure its accurate quantification and to distinguish it from other metabolites and endogenous matrix components. rsc.org

Stereochemical Aspects of Delamanid Metabolite M4

The stereochemistry of a drug and its metabolites can significantly influence their pharmacological and toxicological properties. Delamanid itself has a specific stereochemical configuration. The metabolic pathway leading to M4 involves the hydrolysis and deamination of the oxazole (B20620) amine of its precursor, metabolite M1 ((R)-2-amino-4,5-dihydrooxazole derivative). asm.orgprobes-drugs.orgresearchgate.net

The established chemical name for M4 is (5R)-5-methyl-5-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-1,3-oxazolidin-2-one . probes-drugs.org This nomenclature explicitly defines the stereochemistry at the chiral center in the oxazolidinone ring as 'R'. This indicates that the stereochemical integrity of this part of the molecule is maintained during the metabolic transformation from Delamanid to M4. The confirmation of this stereochemistry would have been achieved during the characterization of the synthesized reference standard, likely through stereospecific synthesis or chiral chromatography, and confirmed by spectroscopic methods.

Compound List

Analytical Methodologies for Quantitative and Qualitative Analysis of Delamanid Metabolite M4 in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods for Delamanid (B1670213) Metabolite M4 Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalysis of delamanid and its metabolites due to its high sensitivity, specificity, and selectivity.

The development of robust LC-MS/MS methods for M4 requires careful optimization of both chromatographic and mass spectrometric conditions. Chromatographically, reversed-phase columns, such as C18, are commonly used to achieve separation from the parent drug, delamanid, and other metabolites. The mobile phase typically consists of an aqueous component with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile (B52724) or methanol, run in a gradient elution mode to ensure adequate separation and peak shape.

For mass spectrometric detection, the instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity. Precursor-to-product ion transitions are carefully selected for both the analyte (M4) and an appropriate internal standard. The selection of these transitions is a critical step in method development to ensure that the assay is not subject to interference from endogenous components of the biological matrix.

Table 1: Example of LC-MS/MS Parameters for Delamanid Metabolite M4 Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of delamanid and metabolites |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (M4) | Specific precursor ion > product ion |

| Internal Standard | Structurally similar stable isotope-labeled compound |

Biological matrices such as plasma, serum, and tissue homogenates are complex and can significantly impact the accuracy and precision of LC-MS/MS assays through matrix effects. These effects, primarily ion suppression or enhancement, can alter the ionization efficiency of the target analyte, leading to unreliable results.

To mitigate matrix effects, effective sample preparation is paramount. Several strategies have been employed for the analysis of delamanid and its metabolites. Protein precipitation (PPT) with a solvent like acetonitrile is a simple and common technique. However, for more complex matrices or when lower detection limits are required, more rigorous methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are utilized. These techniques provide cleaner extracts, thereby reducing matrix effects and improving assay performance. The choice of sample preparation method depends on the required sensitivity, throughput, and the specific biological matrix being analyzed.

Other Chromatographic Techniques for Delamanid Metabolite M4 Profiling

While LC-MS/MS is the predominant technique for quantification, other chromatographic methods can be employed for profiling and exploratory studies of delamanid metabolites. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) can be used, although it generally lacks the sensitivity and specificity of mass spectrometric detection. These methods may be suitable for in vitro metabolism studies where metabolite concentrations are higher.

Development of Specific Assays for Delamanid Metabolite M4 in Research Settings

In research settings, the development of specific assays for M4 is crucial for investigating its unique pharmacokinetic and pharmacodynamic properties. These assays are often developed to support preclinical studies, including cell-based assays and animal models. The focus of these research-grade assays may be on achieving very low limits of quantification to study metabolite distribution in specific tissues or cellular compartments. The validation of these assays typically follows regulatory guidelines to ensure data quality and reliability.

Challenges and Advancements in Delamanid Metabolite M4 Bioanalysis

A primary challenge in the bioanalysis of delamanid metabolite M4 is its structural similarity to other delamanid metabolites, necessitating highly selective analytical methods. Achieving adequate chromatographic separation from these related compounds is critical to prevent cross-interference and ensure accurate quantification.

Advancements in the field are focused on improving the sensitivity and throughput of analytical methods. The use of ultra-high-performance liquid chromatography (UHPLC) can significantly reduce run times while improving chromatographic resolution. Furthermore, high-resolution mass spectrometry (HRMS) offers an alternative to traditional tandem quadrupole instruments, providing enhanced specificity and the ability to perform retrospective data analysis to identify previously unknown metabolites. The ongoing development of more efficient sample preparation techniques, including automated and miniaturized formats, also contributes to the advancement of M4 bioanalysis.

Metabolic Profiling and Comparative Studies of Delamanid Metabolite M4

In Vitro Metabolism Studies of Delamanid (B1670213) Metabolite M4 Using Cellular and Subcellular Fractions

The metabolic pathway leading to M4 is understood to be a multi-step process. In vitro studies have revealed that Delamanid is not primarily metabolized by NADPH-dependent reactions, including those catalyzed by cytochrome P450 (CYP) enzymes in human or animal liver microsomes. nih.govjst.go.jp Instead, the principal initial metabolic step is the cleavage of Delamanid's 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety to form metabolite M1 (DM-6705), a reaction predominantly catalyzed by serum albumin in the plasma. researchgate.netnih.gov

Metabolite M1 is considered a crucial starting point for subsequent biotransformation via three separate pathways. researchgate.netnih.gov One of these pathways involves the hydrolysis and deamination of the oxazole (B20620) amine of M1 to form metabolite M4 (DM-6704). pharmacompass.com

Further in vitro investigations using recombinant cell culture systems have been conducted to understand the potential for drug-drug interactions. In these studies, M4, along with metabolite M3, was tested for its effect on the activities of various key drug transporters. The results indicated that M4 did not affect the activities of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), or various solute carrier (SLC) transporters. nih.gov This suggests a low likelihood of M4 causing clinically relevant drug interactions mediated by these transporters. nih.gov

Table 1: Proposed Metabolic Pathway Leading to Metabolite M4

| Step | Precursor | Metabolic Reaction | Resulting Metabolite | Primary Enzyme/Protein |

| 1 | Delamanid | Cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety | M1 (DM-6705) | Serum Albumin |

| 2 | M1 (DM-6705) | Hydrolysis and deamination of the oxazole amine | M4 (DM-6704) | Not specified |

This table summarizes one of the proposed metabolic pathways for the formation of M4 as described in the literature. researchgate.netnih.govpharmacompass.com

In Vivo Metabolic Fate and Distribution of Delamanid Metabolite M4 in Animal Models

Following oral administration of Delamanid, at least four primary metabolites, including M4, have been consistently detected and identified in the plasma of both animals and humans. jst.go.jp More extensive analysis has identified a total of eight metabolites (M1 to M8) in plasma after repeated dosing, all produced by the cleavage of the imidazooxazole (B14894385) moiety of the parent drug. researchgate.netnih.gov

Metabolite M4 has been identified in animal plasma as the (R)-4,5-dihydro-2-oxooxazole derivative (DM-6704). nih.gov Its characterization as a hydrolysis metabolite was confirmed through analysis of its chemical structure. nih.govpharmacompass.com The identification of M4 and other metabolites in plasma from in vivo studies has been accomplished using liquid chromatography-mass spectrometry (LC-MS) analysis, a sensitive method for detecting and quantifying drug metabolites. researchgate.netnih.gov

Table 2: Qualitative Comparison of Delamanid Metabolite Levels in Plasma

| Species | Relative Metabolite Concentration (Post-Repeated Dosing) | Probable Cause for Difference |

| Rodents (Mice, Rats) | Lower | Lower metabolic activity of albumin |

| Dogs | Higher | Higher metabolic activity of albumin |

| Humans | Higher | Higher metabolic activity of albumin |

This table provides a qualitative summary based on findings that compare metabolite concentrations across species. researchgate.netresearchgate.netnih.govresearchgate.net

Quantitative Comparison of Delamanid Metabolite M4 Exposure Relative to Parent Compound and Other Metabolites

Among the eight metabolites identified in plasma following repeated oral dosing of Delamanid in humans, M1 (DM-6705) demonstrates the highest exposure, establishing it as the major metabolite. researchgate.netnih.govresearchgate.net The combined plasma exposure of metabolites M1 and M3 accounts for approximately 13% to 18% of the total plasma exposure in humans. drugbank.com

Specific data quantifying the plasma exposure of metabolite M4 relative to the parent drug or to other individual metabolites is not extensively detailed in the available literature. However, it is understood to be one of the identified circulating metabolites, with its exposure being less significant than that of the primary metabolite, M1. researchgate.netnih.gov

Table 3: Relative Plasma Exposure of Key Delamanid Metabolites in Humans

| Compound | Status | Relative Exposure |

| Delamanid | Parent Drug | Reference |

| M1 (DM-6705) | Major Metabolite | Highest among metabolites researchgate.netnih.govresearchgate.net |

| M3 ((S)-DM-6718) | Metabolite | Contributes to 13-18% of total exposure (with M1) drugbank.com |

| M4 (DM-6704) | Metabolite | Detected in plasma; exposure is less than M1 nih.govresearchgate.net |

Steady-State Kinetics and Accumulation Dynamics of Delamanid Metabolite M4

The pharmacokinetic profile of Delamanid and its metabolites is characterized by slow elimination. For the parent drug, the elimination half-life is approximately 38 hours, with steady-state concentrations typically achieved after 10 to 14 days of consistent dosing. researchgate.netdrugbank.com

A notable characteristic of Delamanid's metabolites is that their elimination half-lives are significantly longer than that of the parent compound. researchgate.net This is attributed to extensive binding to tissues and a slow rate of return to the plasma. researchgate.net For instance, a population pharmacokinetic model predicted a terminal half-life of 15.1 hours for Delamanid, while the half-life for the main metabolite, M1 (DM-6705), was predicted to be 187.2 hours, or approximately 7.8 days. nih.gov This long half-life indicates a potential for accumulation of the metabolite upon repeated dosing. While specific steady-state kinetic parameters and accumulation dynamics for metabolite M4 have not been reported, it is expected to follow the general trend of other Delamanid metabolites with prolonged half-lives compared to the parent drug.

Biological Activity and Physiological Significance of Delamanid Metabolite M4

Investigation of Delamanid (B1670213) Metabolite M4's Interaction with Drug Transporters

ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and bile salt export pump (BSEP) play a significant role in drug efflux and distribution. In vitro investigations have demonstrated that Delamanid metabolite M4 does not affect the activities of these transporters. nih.govnih.gov Unlike metabolites M1 and M2, which showed some inhibitory effects on P-gp and BCRP, albeit at concentrations well above those observed clinically, metabolite M4 was found to be inactive against the tested ABC transporters. nih.gov This lack of interaction suggests that M4 is unlikely to cause clinically relevant drug-drug interactions with medications that are substrates for P-gp, BCRP, or BSEP. nih.gov

| Metabolite | Transporter | Effect | Reference |

|---|---|---|---|

| Metabolite M4 (DM-6704) | P-glycoprotein (P-gp) | No effect observed | nih.govnih.gov |

| Metabolite M4 (DM-6704) | Breast Cancer Resistance Protein (BCRP) | No effect observed | nih.govnih.gov |

| Metabolite M4 (DM-6704) | Bile Salt Export Pump (BSEP) | Not specified as tested, but generally no effect on transporters | nih.govnih.gov |

| Metabolite | Transporter Family | Specific Transporters Tested | Effect | Reference |

|---|---|---|---|---|

| Metabolite M4 (DM-6704) | Organic Anion-Transporting Polypeptides (OATPs) | OATP1B1, OATP1B3 | No effect observed | nih.gov |

| Metabolite M4 (DM-6704) | Organic Anion Transporters (OATs) | OAT1, OAT3 | No effect observed | nih.gov |

| Metabolite M4 (DM-6704) | Organic Cation Transporters (OCTs) | OCT1, OCT2 | No effect observed | nih.gov |

Stability and Persistence of Delamanid Metabolite M4 in Biological Systems

Specific pharmacokinetic parameters for Delamanid metabolite M4, such as its plasma half-life, are not extensively detailed in published literature. However, general characteristics of delamanid's metabolites provide insight into the likely behavior of M4. The parent drug, delamanid, has a half-life of approximately 30-38 hours. ufl.edu In contrast, its primary metabolite, M1 (DM-6705), exhibits a significantly longer half-life, estimated to be between 5 to 13 days. ufl.edu It has been noted that the inactive metabolites of delamanid tend to have considerably longer half-lives, which is attributed to extensive tissue binding and a slow return to the plasma. researchgate.net Given that M4 is considered an inactive metabolite, it is plausible that it also has a high degree of stability and persistence in biological systems, though specific quantitative data remains limited.

Advanced Research Approaches and Future Perspectives for Delamanid Metabolite M4

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Delamanid (B1670213) Metabolite M4 Prediction

Physiologically based pharmacokinetic (PBPK) modeling represents a powerful computational approach to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. While comprehensive PBPK models have been developed for the parent drug, delamanid, to predict its concentrations in various tissues, specific PBPK models focusing solely on metabolite M4 are still an area of development. nih.govfrontiersin.org

The existing PBPK models for delamanid are unique in that they incorporate metabolism by albumin in circulating plasma and tissues, a primary pathway for delamanid's initial breakdown. nih.govresearchgate.netresearchgate.net These models serve as an essential foundation for predicting the formation and distribution of its metabolites. A PBPK model for M4 would be a logical extension of the parent drug model. It would involve integrating the known metabolic pathways, including the formation rate of M4 from its precursors, into the systemic model of delamanid.

Such a model would be constructed using a series of mathematical equations that describe the physiological and biochemical processes in different organs and tissues. nih.govmdpi.com By simulating the plasma and tissue concentration-time profiles of delamanid, the model can predict the subsequent formation and clearance of M4. researchgate.net This predictive capability is crucial for understanding how M4 concentrations might vary in different patient populations or in the presence of co-administered drugs, without the need for extensive clinical sampling. The development of a robust PBPK model for M4 would allow for the simulation of its exposure in various organs, providing insights into its potential for accumulation and any associated biological effects. nih.govresearchgate.net

Table 1: Key Components for a Delamanid Metabolite M4 PBPK Model

| Model Component | Description | Relevance to M4 Prediction |

| System Data | Physiological parameters of the human body (e.g., organ volumes, blood flow rates). | Defines the environment in which M4 is distributed and eliminated. |

| Drug-Specific Data (Delamanid) | Physicochemical properties, binding characteristics, and metabolism rates of the parent drug. | Determines the rate of formation of precursor metabolites leading to M4. |

| Metabolite-Specific Data (M4) | Formation rate from precursors, clearance pathways, and tissue partition coefficients for M4. | Directly governs the predicted concentration and pharmacokinetic profile of M4. |

| Model Structure | Mathematical equations describing the movement and transformation of delamanid and M4 throughout the body's compartments. | Integrates all parameters to simulate the dynamic concentration changes of M4 over time. |

Exploration of Unelucidated Metabolic Pathways Potentially Involving Delamanid Metabolite M4

The metabolic fate of delamanid is complex, involving multiple pathways. drugbank.comnih.gov The primary and most unique step is the metabolism of delamanid by serum albumin to form the main metabolite, M1 (DM-6705). nih.govresearchgate.netnih.gov This initial step is crucial, as M1 serves as the starting point for three subsequent metabolic cascades that produce at least seven other metabolites, including M4. drugbank.comresearchgate.netdrugbank.com

The formation of M4 (DM-6704) is understood to occur through a secondary metabolic pathway that involves the hydrolysis and deamination of an oxazole (B20620) amine group on a precursor metabolite. drugbank.com While this general pathway has been proposed, the specific enzymes and cofactors involved in the biotransformation leading to M4 are not fully elucidated. The initial conversion of delamanid to M1 is mediated by albumin, but subsequent steps, including the formation of M4, are thought to involve hepatic cytochrome P450 (CYP) enzymes, although their specific roles in the M4 pathway require further investigation. researchgate.netnih.gov

Future research will need to focus on identifying the precise enzymatic processes responsible for M4 formation. This could involve in vitro studies using human liver microsomes, hepatocytes, and recombinant CYP enzymes to pinpoint which isoforms are involved. nih.gov Understanding these pathways is critical for predicting potential drug-drug interactions. If M4 formation is dependent on a specific CYP enzyme, co-administration of drugs that inhibit or induce that enzyme could alter M4 concentrations, which may have clinical implications.

Table 2: Known and Potential Metabolic Steps for Delamanid and M4

| Metabolic Step | Known Information | Areas for Further Exploration |

| Delamanid → M1 (DM-6705) | Primarily mediated by serum albumin through hydrolytic cleavage. researchgate.netdrugbank.com | Quantitative contribution of minor, non-albumin pathways. |

| M1 → Precursors of M4 | M1 is a crucial starting point for three separate metabolic pathways. drugbank.comnih.gov | Identification of the specific intermediate precursor to M4. |

| Precursor → M4 (DM-6704) | Involves hydrolysis and deamination of the oxazole amine. drugbank.com | Identification of the specific enzymes (e.g., CYP isoforms, hydrolases) catalyzing this step. |

| Clearance of M4 | Not fully characterized. | Determination of the pathways and enzymes responsible for the further metabolism or excretion of M4. |

Development of Novel Analytical Platforms for Enhanced Delamanid Metabolite M4 Characterization

The characterization and quantification of delamanid and its metabolites rely heavily on advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). drugbank.comnih.gov Highly sensitive and specific LC-MS/MS methods have been developed and validated for the determination of delamanid and its major metabolite, DM-6705 (M1), in various biological matrices, including plasma, cerebrospinal fluid, and hair. escholarship.orgresearchgate.netnih.govscirp.org

While these platforms are capable of identifying the portfolio of delamanid metabolites, including M4, enhancing the characterization of minor metabolites requires further innovation. The development of novel analytical platforms could focus on several key areas:

Increased Sensitivity: As M4 is present at lower concentrations than the parent drug or M1, methods with lower limits of quantification are needed for accurate pharmacokinetic profiling, especially in matrices where concentrations are low, such as cerebrospinal fluid. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS can provide more detailed structural information, confirming the identity of M4 and aiding in the elucidation of previously unknown or unelucidated metabolic pathways.

On-line Solid-Phase Extraction (SPE): Techniques like on-line SPE coupled with LC-MS/MS can improve sample clean-up and concentration, enhancing the detection of low-level analytes like M4 from complex biological samples. researchgate.netnih.gov

Multiplexed Assays: Developing assays that can simultaneously and accurately quantify delamanid and all of its known metabolites (M1-M8) in a single run would provide a more holistic view of delamanid's metabolism and disposition in clinical studies. drugbank.com

Integration of Metabolomics and Systems Biology for Comprehensive M4 Profiling

To achieve a truly comprehensive understanding of M4 and its role in the context of delamanid therapy, an integrated approach using metabolomics and systems biology is necessary.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, can be applied as an unbiased method to profile all metabolites related to delamanid administration. An untargeted metabolomics approach could potentially identify novel, previously uncharacterized metabolites and confirm the structures of known ones like M4. This would provide a complete metabolic fingerprint of delamanid, moving beyond the currently identified M1-M8 metabolites. drugbank.com

Systems biology would then integrate this rich metabolomics data with other data types, such as genomics, proteomics, and clinical data. By creating a multi-scale model, researchers can explore the complex interactions between delamanid, its metabolites, and the host's biological systems. For instance, a systems biology model could link genetic variations in metabolic enzymes (e.g., CYPs) to observed differences in the plasma concentrations of M4 and other metabolites across patients. This could help explain inter-individual variability in drug response and safety.

The integration of these advanced approaches would allow for a holistic profiling of M4, placing it within the broader biological context of delamanid treatment. This could reveal subtle roles for minor metabolites and help to build more predictive models for personalized medicine in the treatment of tuberculosis.

Q & A

Q. What analytical methodologies are recommended for quantifying Delamanid metabolite M4 in biological matrices?

- Methodological Answer : M4 quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with online solid-phase extraction (SPE) to enhance sensitivity. Key considerations include:

- Sample preparation : Use of protein precipitation to address high plasma protein binding (>99%) .

- Chromatographic separation : Acetonitrile-based mobile phases improve peak resolution for polar metabolites like M4 .

- Validation : Adherence to FDA/EMA guidelines for precision, accuracy, and matrix effects, particularly in complex matrices like breast milk .

Example workflow: Online SPE → LC separation (C18 column) → MRM detection (e.g., m/z transitions specific to M4) .

Q. What is the established metabolic pathway leading to M4 formation from Delamanid?

- Methodological Answer : Delamanid undergoes albumin-mediated hydrolysis to form intermediate metabolites (e.g., M1/DM-6705), followed by CYP3A4 oxidation to M4. Critical steps:

- Albumin binding : Human serum albumin reacts with delamanid’s nitro group, forming M1 as the primary metabolite .

- CYP3A4 activity : Converts M1 to M4 via hydroxylation, with interspecies variability observed in metabolic rates (e.g., humans vs. rodents) .

Note: Discrepancies in nomenclature (e.g., DM-6705 vs. M4) highlight the need for standardized metabolite reporting .

Advanced Research Questions

Q. How do interspecies differences in albumin activity impact M4 pharmacokinetics?

- Methodological Answer : Comparative pharmacokinetic studies in animal models (e.g., mice, guinea pigs) reveal:

- Albumin affinity : Human albumin exhibits 2–3× higher catalytic efficiency for delamanid hydrolysis than rodent albumin, leading to faster M4 formation in humans .

- Dosing adjustments : Scaling animal data to humans requires allometric modeling incorporating species-specific albumin activity and CYP3A4 expression .

Research gap: Limited data on albumin polymorphisms affecting M4 exposure in diverse populations.

Q. What is the role of M4 in Delamanid-induced QTc prolongation?

- Methodological Answer : Cardiotoxicity studies integrate:

- Electrophysiological assays : Patch-clamp testing of M4’s inhibition of hERG potassium channels .

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlation between plasma M4 concentrations and QTc interval changes in clinical trials .

Key finding: M4 contributes 20–30% of delamanid’s QTc prolongation risk, necessitating therapeutic drug monitoring (TDM) in high-risk patients .

Q. How can in silico models predict M4 exposure in pediatric populations?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models simulate pediatric M4 exposure by:

Q. What strategies resolve contradictions in M4 identification across metabolomics studies?

- Methodological Answer : Multi-platform metabolomics (LC-MS, NMR) combined with:

- Reference databases : Use of MetaboLights for spectral matching and dereplication .

- Workflow standardization : Tools like XCMS and MetaboAnalyst 4.0 for peak alignment and batch correction .

Example: Disambiguating M4 vs. DM-6705 requires cross-referencing retention times, isotopic patterns, and fragmentation spectra .

Methodological and Data Analysis Questions

Q. How do CYP3A4 modulators influence M4 pharmacokinetics and Delamanid efficacy?

- Methodological Answer : Drug-drug interaction (DDI) studies employ:

- Crossover trials : Co-administration of delamanid with CYP3A4 inducers (rifampicin) or inhibitors (ritonavir) in healthy volunteers .

- Non-compartmental analysis (NCA) : Calculate AUC and Cmax ratios to quantify exposure changes.

Key result: Rifampicin reduces M4 exposure by 47%, necessitating dose adjustments in TB-HIV coinfected patients .

Q. What statistical approaches are robust for analyzing M4 pharmacokinetic data?

- Methodological Answer : Mixed-effects modeling (e.g., NONMEM) accounts for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。